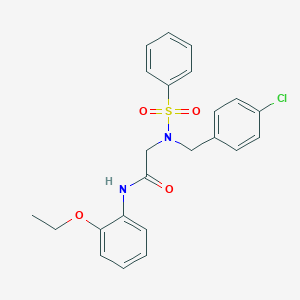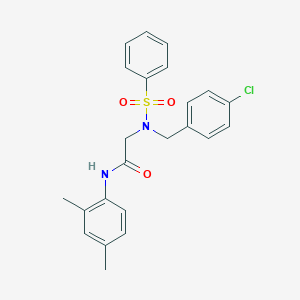![molecular formula C22H16Cl2N2O4S B301022 Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301022.png)
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as DCTB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCTB belongs to the class of thiazolidinones, which are known for their diverse biological activities.
作用机制
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate exerts its anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate also induces DNA damage and inhibits the activity of topoisomerase II, an enzyme essential for DNA replication.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One advantage of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its ability to selectively target cancer cells, while sparing normal cells. However, one limitation is the lack of clinical data on the safety and efficacy of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in humans.
未来方向
Further research is needed to fully elucidate the mechanism of action of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate and to determine its potential as a therapeutic agent for cancer and other diseases. Future studies should also focus on optimizing the synthesis and formulation of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate for clinical use. Additionally, the potential use of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in combination with other anticancer agents should be explored.
合成方法
The synthesis of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 3,5-dichloro-4-(2-propynyloxy)benzaldehyde with 2-aminothiazolidin-4-one in the presence of methanol and hydrochloric acid. The resulting product is then reacted with methyl 4-aminobenzoate to yield Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate.
科学研究应用
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential as an anticancer agent. Research has shown that Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
属性
产品名称 |
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
分子式 |
C22H16Cl2N2O4S |
分子量 |
475.3 g/mol |
IUPAC 名称 |
methyl 4-[[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H16Cl2N2O4S/c1-4-9-30-19-16(23)10-13(11-17(19)24)12-18-20(27)26(2)22(31-18)25-15-7-5-14(6-8-15)21(28)29-3/h1,5-8,10-12H,9H2,2-3H3/b18-12-,25-22? |
InChI 键 |
VSLNGBCPKOHOAQ-GUOILJMFSA-N |
手性 SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)Cl)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC |
规范 SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

amino]acetamide](/img/structure/B300943.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)